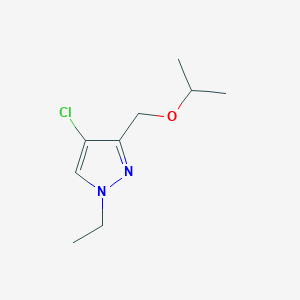
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as CEIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEIP is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用机制
The mechanism of action of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to reduce inflammation and pain in animal models of inflammation. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the growth of weeds and increase crop yield. In material science, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to be a versatile ligand for the synthesis of metal-organic frameworks.
实验室实验的优点和局限性
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages and limitations when used in lab experiments. The advantages of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole include its ease of synthesis, high yield, and potential applications in various fields. The limitations of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole include its potential toxicity, limited solubility in water, and potential degradation in the presence of light.
未来方向
There are several future directions for the study of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. In medicinal chemistry, future studies could focus on optimizing the structure of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole to increase its potency and selectivity as an anti-inflammatory agent. In agriculture, future studies could focus on the development of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole derivatives with improved herbicidal activity and selectivity. In material science, future studies could focus on the synthesis of novel metal-organic frameworks using 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole as a ligand. Overall, the study of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has the potential to lead to the development of new drugs, herbicides, and materials with various applications.
合成方法
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 4-chloro-1-ethyl-3-hydrazinyl-1H-pyrazole with isopropoxymethyl chloride in the presence of potassium carbonate. Another method involves the reaction of 4-chloro-1-ethyl-3-formyl-1H-pyrazole with isopropoxymethylamine in the presence of sodium hydride. These methods have been studied and optimized to obtain high yields of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole.
科学研究应用
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In material science, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use in the synthesis of metal-organic frameworks.
属性
IUPAC Name |
4-chloro-1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-4-12-5-8(10)9(11-12)6-13-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBUDRNQJTWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

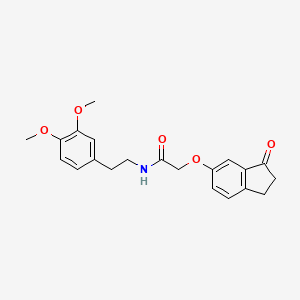
![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)
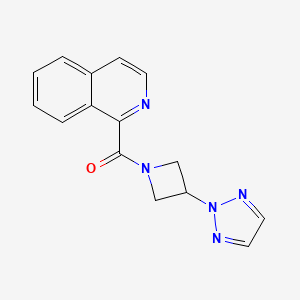
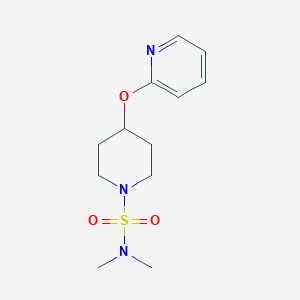
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)
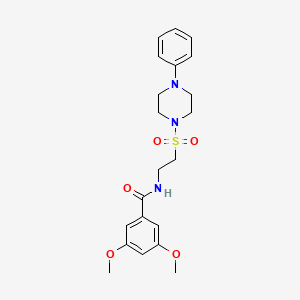



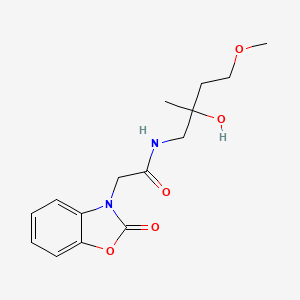
![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)